molecular formula C10H18O4 B1438381 Dimethyl (1-ethylpropyl)malonate CAS No. 39520-19-9

Dimethyl (1-ethylpropyl)malonate

Cat. No. B1438381
CAS RN: 39520-19-9
M. Wt: 202.25 g/mol
InChI Key: LHJTVXUTWGDTQT-UHFFFAOYSA-N
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Description

Dimethyl (1-ethylpropyl)malonate is a chemical compound with the CAS Number: 39520-19-9 and a molecular weight of 202.25 . It has a linear formula of C10 H14 O4 .


Molecular Structure Analysis

The molecular structure of Dimethyl (1-ethylpropyl)malonate is represented by the linear formula C10 H14 O4 .


Chemical Reactions Analysis

Dimethyl malonate, a similar compound, is known to react with α,β-acetylenic aldehydes and cyclic secondary amines (pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions to afford dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates in 50–91% yields .

Scientific Research Applications

Catalytic Hydrogenation to 1,3-Propanediol Dimethyl malonate, a precursor for 1,3-propanediol production, is hydrogenated in the vapor phase over a Cu/SiO2 catalyst. This route is an alternative for producing 1,3-propanediol, a key monomer in polytrimethylene-terephthalate manufacture. The process involves sequential hydrogenation, starting with dimethyl malonate to form methyl 3-hydroxypropionate, which can further convert to 1,3-propanediol or methyl propionate. This study provides insights into the catalytic networks and active species, guiding future catalyst design for CO bond hydrogenation in dimethyl malonate (Zheng et al., 2017).

Molecular Structure of Novel Derivatives Research on dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate explores its synthesis and molecular structure. NMR, single crystal X-ray diffraction, and ab initio calculations revealed structural characteristics, including the pyrazole and phenyl rings' orientation and monohydration by NH⋯OH2 hydrogen bonding. This study contributes to the understanding of malonate derivatives' molecular architecture and potential applications in chemical synthesis and drug development (Jiménez-Cruz et al., 2003).

Anodic Cyclization for Novel Compounds Anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl)malonates to form dimethyl 2-aroylcyclopropane-1,1-dicarboxylates showcases a method for generating cyclized products. This electrooxidation process, conducted in methanol with potassium iodide and a base or neutral salt, highlights an innovative pathway for synthesizing cyclic malonate derivatives under mild conditions. It emphasizes the role of iodide ions as electron carriers in the reaction, presenting a novel approach to synthesizing complex structures from malonate esters (Okimoto et al., 2013).

Chemoselective O-Methylation Method A chemoselective method for O-methylating carboxylic acids using dimethyl malonate offers a practical approach to forming methyl ester products. This method, notable for its high yields, excellent chemoselectivity, and absence of strong base additives, presents an efficient and low-toxicity alternative for methyl ester synthesis. The proposed mechanism involves potassium bromide, providing a safer and more accessible option for chemical synthesis processes (Mao et al., 2015).

Future Directions

Malonate esters are important synthons that can be transformed into a variety of building blocks in organic syntheses . They have potential applications in the synthesis of fine chemicals, drugs, plasticizers, food preservatives, pharmaceuticals, and cosmetics . Therefore, the future directions of Dimethyl (1-ethylpropyl)malonate could involve its use in these areas.

properties

IUPAC Name

dimethyl 2-pentan-3-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJTVXUTWGDTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654738
Record name Dimethyl (pentan-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (1-ethylpropyl)malonate

CAS RN

39520-19-9
Record name Dimethyl (pentan-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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